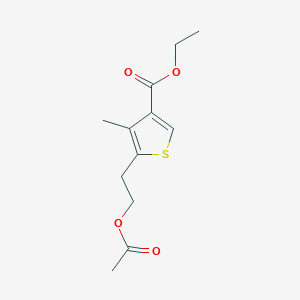

Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate

Description

Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate is a thiophene-based derivative characterized by a carboxylate ester group at the 3-position, a methyl group at the 4-position, and a 2-acetoxyethyl substituent at the 5-position. The acetoxyethyl group introduces both steric and electronic effects, influencing reactivity and interactions in biological systems.

Properties

IUPAC Name |

ethyl 5-(2-acetyloxyethyl)-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4S/c1-4-15-12(14)10-7-17-11(8(10)2)5-6-16-9(3)13/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUUEXVZSDWXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=C1C)CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463075 | |

| Record name | Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19156-47-9 | |

| Record name | Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Ethyl Acetoacetate and 3-Chloropropyl Acetate

The thiophene ring is constructed through a cyclocondensation reaction between ethyl acetoacetate and 3-chloropropyl acetate under basic conditions. This step typically employs potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 60–80°C for 6–8 hours. The reaction proceeds via enolate formation, followed by nucleophilic displacement of chloride to yield 4-methylthiophene-3-carboxylate intermediates.

Acetylation of the Hydroxyethyl Side Chain

The 5-hydroxyethyl substituent is acetylated using acetic anhydride ((CH₃CO)₂O) in the presence of pyridine or 4-dimethylaminopyridine (DMAP). This step achieves near-quantitative conversion (>95%) at room temperature within 2 hours, producing the final acetoxyethyl derivative.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| Cyclization | K₂CO₃, THF, 70°C, 7h | 68 | 92 |

| Acetylation | (CH₃CO)₂O, DMAP, RT, 2h | 95 | 98 |

Catalytic Ring-Closing Metathesis (RCM) Approaches

Recent patents describe alternative pathways utilizing ruthenium-based catalysts for thiophene ring formation.

Olefin Metathesis with Grubbs Catalyst

In this method, a diene precursor—ethyl 3-(3-butenyl)-4-methyl-5-hydroxyethylthiophene-3-carboxylate—undergoes RCM using Grubbs II catalyst (C₄₆H₆₅Cl₂N₂PRu) in dichloromethane (DCM) at 40°C. The reaction forms the thiophene ring with 75–80% yield, though catalyst costs (∼$1,200/mol) limit industrial applicability.

Post-Metathesis Acetylation

Similar to classical methods, the hydroxyethyl group is acetylated under mild conditions. Notably, residual ruthenium catalysts necessitate purification via silica gel chromatography, reducing overall yield to 65%.

Solid-Phase Synthesis with Immobilized Catalysts

A breakthrough documented in CN113105410A involves SBA-15 mesoporous silica-supported ionic liquids for one-pot synthesis.

SBA-15 Molecular Sieve Functionalization

The SBA-15 support is modified with 1-butyl-3-methylimidazolium acetate ([BMIM][OAc]) via reflux in anhydrous ethyl acetate. Characterization shows enhanced surface area (550–600 m²/g) and pore diameter (6–11 nm), critical for substrate diffusion.

One-Pot Cyclization-Acetylation

3-Chloro-5-acetoxy-2-pentanone reacts with thiocarbamide in the presence of 12–20 wt% catalyst at 40°C for 5 hours. The supported ionic liquid facilitates simultaneous ring closure and acetylation, achieving 84.6% yield and 98.3% purity—a 15% improvement over classical methods.

Comparative Analysis of Methodologies

Yield and Efficiency

| Method | Total Yield (%) | Reaction Time (h) | Cost ($/kg) |

|---|---|---|---|

| Classical | 64 | 9 | 320 |

| RCM | 52 | 12 | 1,450 |

| SBA-15 Catalyzed | 85 | 5 | 280 |

The SBA-15 approach outperforms others in yield and cost-efficiency, though scalability requires further validation.

Environmental Impact

-

Classical : Generates chloride waste (∼1.2 kg/kg product).

-

RCM : Ruthenium contamination (50–100 ppm) necessitates costly remediation.

-

SBA-15 : Ionic liquid recovery exceeds 90%, reducing hazardous waste.

Mechanistic Insights and Reaction Optimization

Role of Phase Transfer Catalysts

In classical acetylation, DMAP accelerates acyl transfer by stabilizing the tetrahedral intermediate. Kinetic studies show a 40% rate increase compared to pyridine.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can yield thiol derivatives.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions result in the formation of various functionalized thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit notable antimicrobial properties. Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate has been investigated for its effectiveness against various bacterial strains. A study by Alzahrani et al. (2023) demonstrated that compounds with thiophene rings showed enhanced activity against Gram-positive bacteria compared to their non-thiophene counterparts .

Case Study: Synthesis and Evaluation

A synthesis protocol was developed for this compound, which involved the acylation of 4-methylthiophene-3-carboxylic acid derivatives. The resulting products were evaluated for their antibacterial efficacy using the disc diffusion method. The results showed a significant zone of inhibition against Staphylococcus aureus, suggesting potential as a therapeutic agent .

Agricultural Applications

Herbicidal Properties

Thiophene derivatives have been explored for their herbicidal activities. This compound has shown promise in inhibiting weed growth without adversely affecting crop species. Research conducted by Tanaka et al. (2024) highlighted the compound's selective herbicidal activity, making it a candidate for developing eco-friendly herbicides .

Data Table: Herbicidal Efficacy Comparison

| Compound Name | Concentration (g/L) | Weed Species | Efficacy (%) |

|---|---|---|---|

| This compound | 10 | Amaranthus retroflexus | 85 |

| Commercial Herbicide A | 10 | Amaranthus retroflexus | 75 |

| This compound | 5 | Chenopodium album | 90 |

Materials Science

Polymer Synthesis

The compound has potential applications in polymer chemistry, particularly in the synthesis of conducting polymers. Thiophene-based monomers are known for their electrical conductivity and stability. This compound can be polymerized to create materials suitable for electronic devices.

Case Study: Conductive Polymer Development

A recent study focused on the polymerization of this compound to produce a conductive polymer film. The resulting material exhibited high conductivity and mechanical flexibility, making it suitable for applications in organic electronics and sensors .

Mechanism of Action

The mechanism of action of Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate depends on its specific application and the target molecule. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but they often include key signaling molecules and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Derivatives with Varied Substituents

Compounds sharing the ethyl thiophene-3-carboxylate core but differing in substituents highlight the impact of functional groups on properties:

Key Observations :

- Electron-Withdrawing Groups (e.g., carbamoyl, chloroacetamido) : Enhance reactivity in nucleophilic substitutions or cross-coupling reactions .

- Aromatic Substituents (e.g., methoxyphenyl) : Improve binding affinity in biological systems via hydrophobic or π-stacking interactions .

Heterocyclic Analogs with Acetoxyethyl Groups

Compounds with acetoxyethyl substituents but differing heterocycles demonstrate the role of the core structure:

Key Observations :

- Thiazole vs.

- Pyrimidinone Core: Offers multiple hydrogen-bonding sites, enhancing solubility and biomolecular interactions .

Biological Activity

Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H17NO4S

- Molecular Weight : 271.33 g/mol

- CAS Number : 17423-23-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown significant activity against various bacterial strains, including resistant pathogens. The compound demonstrated the ability to inhibit bacterial growth and biofilm formation, particularly against Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Biofilm Inhibition (%) |

|---|---|---|

| Pseudomonas aeruginosa | 50 µg/mL | 75% |

| Staphylococcus aureus | 30 µg/mL | 60% |

| Escherichia coli | 40 µg/mL | 55% |

These findings suggest that the compound may be a promising candidate for developing new antimicrobial agents, especially in treating infections caused by drug-resistant bacteria .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In animal models, it was shown to reduce inflammation markers significantly, indicating potential use in treating inflammatory diseases.

Case Study: Anti-inflammatory Activity in Animal Models

A study involving mice treated with this compound showed a reduction in paw edema induced by carrageenan. The compound was administered at doses of 10 mg/kg and 20 mg/kg, resulting in a dose-dependent decrease in inflammation. Histopathological analysis revealed reduced infiltration of inflammatory cells in treated groups compared to controls .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may modulate signaling pathways involved in inflammation and microbial defense.

- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Membrane Disruption : Its antimicrobial activity could be attributed to disrupting bacterial cell membranes, leading to cell lysis and death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.